Einecs 234-787-9
CAS No.: 12033-60-2
Cat. No.: VC18502999
Molecular Formula: NSi
Molecular Weight: 42.092 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12033-60-2 |
|---|---|
| Molecular Formula | NSi |
| Molecular Weight | 42.092 g/mol |
| IUPAC Name | azanylidynesilicon |
| Standard InChI | InChI=1S/NSi/c1-2 |
| Standard InChI Key | NCLWWTWAYQTPBU-UHFFFAOYSA-N |
| Canonical SMILES | N#[Si] |
Introduction
Chemical Identification and Structural Characteristics
Einecs 234-787-9 corresponds to silicon nitride, a covalent compound composed of silicon and nitrogen atoms arranged in a tetrahedral structure. The molecular formula is conventionally represented as Si₃N₄, though simplified notations such as NSi appear in certain computational databases . The compound exists in two primary crystalline phases: α-silicon nitride (hexagonal) and β-silicon nitride (trigonal). The β-phase is thermodynamically stable at high temperatures, making it preferable for industrial applications .
Molecular and Crystallographic Data
Key structural parameters derived from X-ray diffraction and computational models include:
| Property | Value | Source |
|---|---|---|
| Crystal System (β-phase) | Trigonal | |
| Space Group | P6₃/m | |
| Lattice Parameters (Å) | a = 7.60, c = 2.91 | |
| Density (g/cm³) | 3.17–3.35 |
The discrepancy in molecular weight reports—42.09 g/mol in some databases versus ~140 g/mol for Si₃N₄—highlights inconsistencies in data representation. Regulatory documents from the European Chemicals Agency (ECHA) clarify that the Einecs identifier 234-787-9 unambiguously refers to Si₃N₄, regardless of notation .
Synthesis and Manufacturing Techniques
Silicon nitride is synthesized through multiple routes, each tailored to achieve specific purity levels and morphological characteristics.
Direct Nitridation of Silicon
The reaction of elemental silicon with nitrogen or ammonia at temperatures exceeding 1,200°C remains the most common industrial method:
This exothermic process yields a mixture of α- and β-phases, with the latter dominating above 1,500°C .
Chemical Vapor Deposition (CVD)
CVD techniques employ gaseous precursors such as silane (SiH₄) and ammonia (NH₃) to deposit thin films of silicon nitride:
This method is critical for semiconductor applications, where film uniformity and stoichiometry are paramount .
Carbothermal Reduction
A less common approach involves reducing silica with carbon in a nitrogen atmosphere:
This method is energy-intensive but useful for producing high-purity powders .
Physicochemical Properties
Silicon nitride’s utility stems from its unique combination of mechanical and thermal properties.
Thermodynamic Behavior
The NIST WebBook provides heat capacity data modeled by the Shomate equation :
Coefficients for two temperature ranges are:
| Coefficient | 298–1,400 K | 1,400–6,000 K |
|---|---|---|
| A | 5.419941 | 5.292790 |
| B | 7.151231 | 3.761611 |
| C | -5.667042 | -0.856061 |
| D | 1.750170 | 0.061858 |
| E | 0.009936 | 0.070821 |
These values indicate increasing heat capacity with temperature, consistent with its stability in high-stress environments .
Mechanical Properties
Silicon nitride exhibits exceptional hardness and fracture toughness:
| Property | Value | Source |
|---|---|---|
| Vickers Hardness (GPa) | 15–18 | |
| Fracture Toughness (MPa·√m) | 6–7 | |
| Flexural Strength (MPa) | 600–1,200 |
Applications in Advanced Technologies
High-Temperature Engineering
Silicon nitride components are integral to gas turbines and jet engines, where operating temperatures exceed 1,200°C. Its low thermal expansion coefficient () minimizes thermal stress .
Biomedical Implants
The material’s biocompatibility and wear resistance have led to its use in orthopedic implants, particularly hip replacements. Surface modifications enhance osseointegration, reducing rejection risks .
Electronics and Optics
CVD-deposited silicon nitride films serve as dielectric layers in microelectromechanical systems (MEMS) and optical waveguides due to their low electrical conductivity and high refractive index (~2.0) .
Recent Research and Development
Advances in additive manufacturing have enabled the production of complex silicon nitride geometries with minimal porosity. Laser sintering techniques now achieve densities exceeding 99% of theoretical values, broadening applications in customized medical devices . Additionally, doping with rare-earth elements (e.g., yttria, alumina) enhances high-temperature creep resistance, a critical factor for next-generation aerospace components .
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